molecular formula C11H8ClNO B13759355 4-Chloro-3-(pyridin-2-yl)phenol CAS No. 1150618-08-8

4-Chloro-3-(pyridin-2-yl)phenol

Cat. No.: B13759355
CAS No.: 1150618-08-8
M. Wt: 205.64 g/mol
InChI Key: RVFNHGZPLJICBP-UHFFFAOYSA-N
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Description

4-Chloro-3-(pyridin-2-yl)phenol (CAS 1150618-08-8) is a chemical compound with the molecular formula C11H8ClNO and a molecular weight of 205.64 . It serves as a valuable scaffold in medicinal chemistry and drug discovery, particularly in the development of novel anticancer agents. Scientific research on structurally related tri-substituted pyridine compounds has demonstrated that the core framework, featuring a phenol group and chlorine substituents, is significant for its potency and selectivity as a catalytic inhibitor of human DNA topoisomerase IIα (Topo IIα) . Topoisomerase inhibitors are frontline interventions in cancer therapy, and this structural motif contributes to stronger antiproliferative activity against various cancer cell lines . The presence of both the chloro and phenol substituents is crucial; the hydroxyl group can stabilize ternary complexes through hydrogen bonding, while the chlorine atom enhances the compound's anticancer properties . As such, this compound is primarily used as a key intermediate for the synthesis of more complex molecules in oncology research . This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1150618-08-8

Molecular Formula

C11H8ClNO

Molecular Weight

205.64 g/mol

IUPAC Name

4-chloro-3-pyridin-2-ylphenol

InChI

InChI=1S/C11H8ClNO/c12-10-5-4-8(14)7-9(10)11-3-1-2-6-13-11/h1-7,14H

InChI Key

RVFNHGZPLJICBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=C(C=CC(=C2)O)Cl

Origin of Product

United States

Synthetic Methodologies for 4 Chloro 3 Pyridin 2 Yl Phenol and Analogues

Direct Synthesis Pathways

The direct construction of the 4-Chloro-3-(pyridin-2-yl)phenol scaffold can be achieved through several key reaction types, each offering distinct advantages and challenges.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) presents a viable, though less common, pathway for the synthesis of pyridinylphenols. pressbooks.pub In this type of reaction, a nucleophile replaces a leaving group on an aromatic ring. byjus.com For the synthesis of this compound, this could theoretically involve the reaction of a di-halogenated benzene (B151609) derivative with a pyridinyl nucleophile, or vice-versa.

The success of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. The presence of electron-withdrawing groups ortho or para to the leaving group significantly accelerates the reaction by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. pressbooks.pubmasterorganicchemistry.com In the context of pyridine-containing compounds, the pyridine (B92270) ring itself can act as an activating group. The nitrogen atom in the pyridine ring is electron-withdrawing, making the ortho and para positions more susceptible to nucleophilic attack. wikipedia.orgyoutube.com This intrinsic property of pyridines makes them suitable substrates for SNAr reactions. For instance, 2-halopyridines are known to react with nucleophiles to yield substituted pyridine derivatives. youtube.com

However, SNAr reactions often require harsh conditions, such as high temperatures and strong bases, and may suffer from limited regioselectivity, especially with polysubstituted aromatic rings.

Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful and versatile tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they represent the most prevalent methods for synthesizing biaryl compounds like this compound.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate is a cornerstone of modern organic synthesis. nih.govlibretexts.org For the target molecule, this would involve coupling a pyridinylboronic acid with a substituted chlorophenol or coupling 2-halopyridine with a suitable phenol-derived boronic acid. The reaction is known for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. libretexts.org The general mechanism involves the oxidative addition of the palladium(0) catalyst to the organic halide, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. libretexts.org

Negishi Coupling: This reaction employs an organozinc reagent as the nucleophilic partner, coupled with an organic halide in the presence of a palladium or nickel catalyst. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi coupling is the high reactivity of organozinc reagents, which can often lead to higher yields and faster reaction times compared to other cross-coupling methods. organic-chemistry.orgorgsyn.org The synthesis of this compound via Negishi coupling would likely involve the reaction of a pyridinylzinc halide with a halogenated chlorophenol. researchgate.net Organozinc reagents are typically prepared from the corresponding organolithium or Grignard reagents, or directly from the organic halide. youtube.com

Buchwald-Hartwig Amination: While primarily used for the formation of C-N bonds, the principles of Buchwald-Hartwig amination are relevant to the broader field of cross-coupling. wikipedia.orgyoutube.com This palladium-catalyzed reaction couples an amine with an aryl halide. wikipedia.org Although not a direct method for the C-C bond in this compound, it highlights the power of palladium catalysis in forming bonds between aromatic rings and heteroatoms, a common feature in the synthesis of complex molecules. organic-chemistry.org The reaction proceeds through a catalytic cycle similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.org

Condensation and Cyclization Approaches

While less common for the direct synthesis of this specific biaryl structure, condensation and cyclization reactions are fundamental in building heterocyclic and aromatic systems. For instance, the synthesis of the pyridine ring itself can be achieved through various condensation reactions. Subsequent functionalization and coupling would then lead to the desired product. Similarly, intramolecular cyclization of a suitably designed acyclic precursor could potentially be employed to construct one of the aromatic rings.

Synthesis of Precursors and Intermediates

The successful synthesis of this compound relies heavily on the availability and purity of its precursors. Key intermediates include substituted pyridines and phenols.

Substituted Pyridines: 2-Halopyridines, such as 2-bromopyridine (B144113) or 2-chloropyridine, are common starting materials for cross-coupling reactions. orgsyn.org Pyridinylboronic acids are also crucial for Suzuki-Miyaura coupling.

Substituted Phenols: A key precursor is 4-chloro-3-aminophenol, which can be further functionalized. For example, the amino group can be converted to a halide or another leaving group suitable for cross-coupling. prepchem.com Another important intermediate is 4-chloro-3-(pyridin-2-yl)aniline. chemicalbook.com

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is critical to maximize the yield and purity of this compound. Key factors to consider include:

ParameterConsiderations
Catalyst The choice of palladium or nickel catalyst and the supporting ligands can significantly impact reaction efficiency. For example, sterically hindered phosphine (B1218219) ligands are often used in Buchwald-Hartwig amination to promote reductive elimination. wikipedia.org
Base The strength and type of base used are crucial, particularly in Suzuki-Miyaura and Buchwald-Hartwig reactions, to facilitate the transmetalation and deprotonation steps, respectively.
Solvent The solvent can influence the solubility of reactants and the stability of intermediates. Common solvents for cross-coupling reactions include toluene, dioxane, and dimethylformamide.
Temperature Reaction temperature affects the rate of reaction. While higher temperatures can increase the rate, they can also lead to side reactions and decomposition of sensitive functional groups.
Reaction Time Monitoring the reaction progress is essential to determine the optimal reaction time for maximum conversion.

Green Chemistry Approaches in Synthesis

Incorporating green chemistry principles into the synthesis of this compound is an important consideration for sustainable chemical manufacturing. Key areas of focus include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or bio-based solvents, is a primary goal. Aqueous Suzuki-Miyaura cross-coupling reactions have been successfully developed for the synthesis of biaryl compounds. researchgate.net

Catalyst Efficiency and Reusability: Developing highly active catalysts that can be used at low loadings minimizes metal waste. Furthermore, immobilizing catalysts on solid supports allows for easier separation and recycling.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product reduces waste.

Energy Efficiency: Conducting reactions at lower temperatures and pressures reduces energy consumption.

Recent research has explored the use of greener alternatives to traditional reagents in cross-coupling reactions, such as employing phenol (B47542) derivatives as electrophiles in Suzuki-Miyaura couplings to avoid the environmental concerns associated with aryl halides. nih.gov

Chemical Reactivity and Derivatization of 4 Chloro 3 Pyridin 2 Yl Phenol

Electrophilic Aromatic Substitution Reactions on the Phenol (B47542) Ring

The phenol ring in 4-Chloro-3-(pyridin-2-yl)phenol is activated towards electrophilic aromatic substitution (EAS) by the strongly activating and ortho-, para-directing hydroxyl group. byjus.com However, the reactivity and regioselectivity of such reactions are also influenced by the deactivating, meta-directing chloro and pyridinyl substituents. The hydroxyl group's activating effect generally dominates, directing incoming electrophiles to the positions ortho and para to it. byjus.com In this specific molecule, the positions ortho to the hydroxyl group are C2 and C6, while the para position is occupied by the chloro substituent. Therefore, electrophilic attack is most likely to occur at the C2 and C6 positions.

Common electrophilic aromatic substitution reactions that phenols undergo include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.comlumenlearning.com For instance, nitration with dilute nitric acid typically yields a mixture of ortho- and para-nitrophenols. byjus.com In the case of this compound, nitration would be expected to yield 4-Chloro-2-nitro-3-(pyridin-2-yl)phenol and 4-Chloro-6-nitro-3-(pyridin-2-yl)phenol. The exact ratio of these products would depend on the specific reaction conditions.

Electrophilic Aromatic Substitution Reagents and Conditions Expected Major Products
NitrationDilute HNO₃4-Chloro-2-nitro-3-(pyridin-2-yl)phenol, 4-Chloro-6-nitro-3-(pyridin-2-yl)phenol
BrominationBr₂ in a non-polar solvent2-Bromo-4-chloro-3-(pyridin-2-yl)phenol, 6-Bromo-4-chloro-3-(pyridin-2-yl)phenol
Friedel-Crafts AcylationAcyl chloride, Lewis acid (e.g., AlCl₃)2-Acyl-4-chloro-3-(pyridin-2-yl)phenol, 6-Acyl-4-chloro-3-(pyridin-2-yl)phenol

Reactions Involving the Pyridine (B92270) Nitrogen

The nitrogen atom of the pyridine ring possesses a lone pair of electrons, rendering it basic and nucleophilic. lumenlearning.com This allows for reactions such as N-alkylation and N-oxidation.

N-Alkylation: The pyridine nitrogen can be alkylated using alkyl halides. This reaction leads to the formation of a pyridinium (B92312) salt, which introduces a positive charge on the nitrogen atom. lumenlearning.com For instance, reaction with methyl iodide would yield the N-methylpyridinium iodide derivative. Research on related hydroxypyridines has shown that N-alkylation can be achieved using various organohalides. researchgate.net

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents like hydrogen peroxide or peroxy acids. arkat-usa.org The resulting pyridine N-oxide exhibits altered reactivity, with the oxygen atom being able to act as a nucleophile.

Reaction at Pyridine Nitrogen Reagents Product Type
N-AlkylationAlkyl halide (e.g., CH₃I)Pyridinium salt
N-OxidationPeroxy acid (e.g., m-CPBA)Pyridine N-oxide

Halogenation and Functionalization of the Chloro Substituent

The chloro group on the phenol ring is generally unreactive towards nucleophilic substitution under standard conditions. However, its replacement can be achieved under more forcing conditions or through transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the pyridinyl group and the potential for stabilization of the Meisenheimer intermediate could facilitate nucleophilic aromatic substitution of the chloro group with strong nucleophiles at high temperatures.

Palladium-Catalyzed Cross-Coupling Reactions: The chloro substituent provides a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. sigmaaldrich.com These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for significant diversification of the core structure. For example, a Suzuki coupling with an arylboronic acid could introduce a new aryl group at the C4 position.

Functionalization of Chloro Group Reagents Reaction Type Potential Product
Suzuki CouplingArylboronic acid, Pd catalyst, baseCross-coupling4-Aryl-3-(pyridin-2-yl)phenol
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, baseCross-coupling4-Alkynyl-3-(pyridin-2-yl)phenol
Buchwald-Hartwig AminationAmine, Pd catalyst, baseCross-coupling4-Amino-3-(pyridin-2-yl)phenol

Formation of Schiff Bases and Imines

The phenolic hydroxyl group can be converted to an aldehyde via formylation reactions (e.g., Reimer-Tiemann or Vilsmeier-Haack reaction), which can then be condensed with primary amines to form Schiff bases or imines. science.govrsc.orgresearchgate.net Alternatively, if an amino group were introduced onto the phenolic ring (for example, by reduction of a nitro group), this could readily react with aldehydes or ketones to form the corresponding imine.

The synthesis of a Schiff base from the related 3-amino-2-chloropyridine (B31603) has been reported, involving the condensation with 4-chlorobenzaldehyde. mdpi.com This suggests that an amino derivative of this compound would readily form Schiff bases.

Reactants for Schiff Base Formation Product Key Bond Formed
Aldehyde derivative of the phenol + Primary amineSchiff BaseC=N (Imine)
Amino derivative of the phenol + Aldehyde/KetoneSchiff BaseC=N (Imine)

Heterocyclic Annulation and Ring Transformations

The presence of multiple reactive sites in this compound and its derivatives opens up possibilities for the construction of new heterocyclic rings through annulation reactions. nih.gov For instance, a derivative containing both a hydroxyl group and a suitably positioned ortho-amino group could undergo condensation with a 1,2-dicarbonyl compound to form a new fused heterocyclic system.

Furthermore, ring transformation reactions of the pyridine or phenol ring, although less common, could potentially be achieved under specific conditions, leading to novel heterocyclic scaffolds.

The strategic functionalization of the core structure of this compound provides a pathway to a wide array of more complex molecules with potential applications in various fields of chemical research.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

No specific ¹H NMR or ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), or multiplicity for 4-Chloro-3-(pyridin-2-yl)phenol, were found in the available resources. This information is crucial for confirming the molecular structure by detailing the chemical environment of each proton and carbon atom.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Information regarding the characteristic vibrational frequencies of the functional groups present in this compound is unavailable. IR and Raman spectra would typically reveal key stretching and bending vibrations for the O-H, C-Cl, C=C, and C-N bonds within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

No data on the UV-Vis absorption maxima (λmax) for this compound could be sourced. Such data would provide insights into the electronic transitions within the aromatic and heterocyclic ring systems of the compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

While the molecular weight can be calculated, specific mass spectrometry data, including the molecular ion peak (M+) and fragmentation patterns for this compound, are not documented in the searched literature. This analysis is fundamental for determining the compound's molecular weight and elucidating its structure through fragmentation.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

There are no published X-ray crystallography studies for this compound. Consequently, information on its crystal system, space group, unit cell dimensions, and the precise three-dimensional arrangement of its atoms in the solid state is not available.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and the prediction of its three-dimensional geometry. These calculations would be fundamental to understanding the reactivity and properties of 4-Chloro-3-(pyridin-2-yl)phenol.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and electronic properties. An analysis for this compound would involve calculating the energies of these orbitals. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. These calculations would pinpoint the regions of the molecule most likely to act as electron donors (HOMO) and electron acceptors (LUMO).

Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound

Parameter Value (eV)
HOMO Energy Data not available
LUMO Energy Data not available
HOMO-LUMO Gap (ΔE) Data not available

No published data is available for these parameters for the specified compound.

A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution across the this compound molecule. This color-coded map would identify electrophilic (electron-poor, typically blue) and nucleophilic (electron-rich, typically red) sites. For this compound, one would expect to see negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the phenol (B47542) group, indicating their susceptibility to electrophilic attack. Positive potential might be expected around the hydrogen atom of the hydroxyl group.

From the HOMO and LUMO energies, a suite of global reactivity descriptors could be calculated to quantify the chemical behavior of this compound. These parameters, derived from conceptual DFT, provide a quantitative framework for predicting reactivity.

Table 2: Hypothetical Global Reactivity Descriptors for this compound

Descriptor Formula Value
Ionization Potential (I) -EHOMO Data not available
Electron Affinity (A) -ELUMO Data not available
Electronegativity (χ) (I + A) / 2 Data not available
Chemical Hardness (η) (I - A) / 2 Data not available
Chemical Softness (S) 1 / (2η) Data not available
Electrophilicity Index (ω) χ2 / (2η) Data not available

No published data is available for these parameters for the specified compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations would be employed to study the dynamic behavior of this compound over time. These simulations could reveal the preferred conformations of the molecule, particularly the rotational freedom around the single bond connecting the phenol and pyridine rings. Furthermore, MD simulations could model how multiple molecules of this compound interact with each other or with solvent molecules, providing insights into potential hydrogen bonding and other non-covalent interactions that govern its macroscopic properties.

Tautomerism and Isomerization Studies

The structure of this compound allows for the possibility of tautomerism, specifically keto-enol tautomerism where the hydrogen from the hydroxyl group could potentially migrate to the nitrogen of the pyridine ring, forming a zwitterionic or quinonoidal structure. Computational studies would calculate the relative energies of these different tautomers to determine the most stable form under various conditions. Isomerization studies could also investigate the energy barriers for rotation around the C-C bond linking the two aromatic rings.

Spectroscopic Property Predictions via Computational Methods

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. For this compound, theoretical calculations could generate predicted spectra for:

Infrared (IR) Spectroscopy: Predicting the vibrational frequencies corresponding to specific bond stretches and bends (e.g., O-H stretch, C-Cl stretch, aromatic C-H stretches).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Calculating the chemical shifts for the 1H and 13C atoms in the molecule.

UV-Visible Spectroscopy: Simulating the electronic transitions to predict the wavelengths of maximum absorption (λmax).

These predicted spectra would be invaluable for the characterization and identification of the compound.

Biological Activity Profiling and Mechanistic Elucidation

Exploration of Biochemical Targets and Pathways

The initial steps in characterizing a new chemical entity involve a broad screening against a panel of known biological targets to identify potential mechanisms of action.

While direct inhibitory studies on 4-Chloro-3-(pyridin-2-yl)phenol are not extensively documented in publicly available research, the pyridinylphenol scaffold is a known feature in potent enzyme inhibitors. For instance, structurally related compounds have demonstrated significant inhibitory activity against bacterial phosphopantetheinyl transferases (PPTases). researchgate.net PPTases are crucial enzymes in the biosynthesis of fatty acids and natural products in bacteria, making them attractive targets for novel antibiotics. nih.gov

A notable example is the compound ML267, which incorporates a modified pyridinyl moiety and exhibits submicromolar inhibition of the bacterial Sfp-PPTase. researchgate.net This suggests that the pyridin-2-yl group in this compound could play a role in binding to enzyme active sites.

Furthermore, other related pyridine-containing phenol (B47542) derivatives have been investigated as inhibitors of different enzyme classes. For example, a series of 2-phenol-4-chlorophenyl-6-aryl pyridines were synthesized and evaluated for their inhibitory activity against topoisomerase II, an enzyme critical for DNA replication and a target for anticancer drugs. nih.gov Many of these compounds showed more potent inhibition of topoisomerase II than the standard drug etoposide (B1684455). nih.gov

Table 1: Enzyme Inhibition Data for Structurally Related Compounds

Compound ClassTarget EnzymeKey FindingsReference
2-pyridinyl-N-(4-aryl)-piperazine-1-carbothioamidesSfp-PPTaseSubmicromolar inhibition of bacterial enzyme. researchgate.net researchgate.net
2-phenol-4-chlorophenyl-6-aryl pyridinesTopoisomerase IIStronger inhibitory activity than etoposide at 100μM. nih.gov nih.gov

This table presents data for compounds structurally related to this compound to illustrate the potential of the core scaffold.

Currently, there is a lack of specific published data from receptor binding assays for this compound. Receptor binding assays are a fundamental tool in drug discovery to determine if a compound interacts with specific cell surface or intracellular receptors. nih.gov Such studies would be crucial to determine if this compound has any agonist or antagonist activity at various receptors, which could unveil novel therapeutic applications. The general methodology for these assays involves incubating the compound with a preparation of the target receptor and a radiolabeled ligand to measure displacement. nih.gov

Structure-Activity Relationship (SAR) Studies and Pharmacophore Modeling

Understanding the relationship between the chemical structure of this compound and its biological activity is key to designing more potent and selective analogs.

While specific SAR studies on this compound are limited, research on analogous series of compounds provides valuable insights. For instance, in the series of 2-phenol-4-chlorophenyl-6-aryl pyridines, the position of the chloro and hydroxyl substituents on the phenyl rings was found to be critical for their topoisomerase II inhibitory activity and cytotoxicity. nih.gov Specifically, compounds with an ortho- or para-chlorophenyl group at the 4-position of the central pyridine (B92270) ring showed better topoisomerase II inhibition. nih.gov Similarly, the presence of a meta- or para-hydroxyphenyl group at the 2-position was important for cytotoxic effects against breast cancer cells. nih.gov

In another study on pyridine-bridged analogues of combretastatin-A4, a potent anticancer agent, the substitution pattern on the phenyl rings significantly influenced cytotoxicity. acs.org The addition of a 3-hydroxy group to one of the phenyl rings, mirroring the substitution in combretastatin-A4, led to the most potent analogue in the series. acs.org These findings highlight the importance of the precise positioning of chloro and hydroxyl groups for biological activity.

Table 2: Impact of Substituent Position on the Bioactivity of Related Pyridine Derivatives

Compound SeriesSubstituent ModificationImpact on BioactivityReference
2-phenol-4-chlorophenyl-6-aryl pyridinesortho- or para-chlorophenyl at 4-positionEnhanced selective topoisomerase II inhibitory activity. nih.gov nih.gov
2-phenol-4-chlorophenyl-6-aryl pyridinesmeta- or para-hydroxyphenyl at 2-positionModerate to significant cytotoxic effects. nih.gov nih.gov
Pyridine-bridged combretastatin-A4 analogues3-hydroxy-4-methoxy substitutions on phenyl ringResulted in the most potent analogue with low nanomolar potency. acs.org acs.org

This table summarizes SAR findings from structurally related compounds to infer potential strategies for modifying this compound.

Scaffold hopping and bioisosteric replacement are common strategies in medicinal chemistry to discover novel compounds with improved properties. For the this compound scaffold, one could envision replacing the central phenol ring with other aromatic or heteroaromatic systems to explore new chemical space. For example, pyrazole-4-yl-pyridine derivatives have been investigated as selective modulators of the M4 muscarinic acetylcholine (B1216132) receptor. nih.gov This suggests that replacing the phenol ring with a pyrazole (B372694) could lead to compounds with activity in the central nervous system.

Bioisosteric replacement of the chloro substituent with other halogens (e.g., F, Br) or a trifluoromethyl group could modulate the electronic properties and lipophilicity of the molecule, potentially impacting its absorption, distribution, metabolism, and excretion (ADME) profile and target engagement. researchgate.net Similarly, the pyridin-2-yl group could be replaced with other nitrogen-containing heterocycles to probe different interactions with biological targets.

Investigation of Specific Biological Activities (e.g., Antimicrobial, Anticancer)

The unique structural arrangement of this compound, which incorporates a chlorinated phenol and a pyridine moiety, positions it as a candidate for diverse biological interactions. Phenolic compounds are widely recognized for their antimicrobial and antioxidant properties, while the pyridine ring is a common feature in many pharmacologically active agents. The combination of these two functional groups within a single molecule suggests a potential for synergistic or novel biological effects.

Target Identification and Validation

At present, specific molecular targets for this compound have not been definitively identified in published literature. However, based on the known activities of related compounds, several putative targets can be hypothesized.

In the context of antimicrobial activity , potential targets could include bacterial enzymes involved in essential metabolic pathways or components of the bacterial cell membrane. For instance, many phenolic compounds are known to disrupt cell membrane integrity, leading to leakage of cellular contents and ultimately cell death. The pyridine moiety might facilitate entry into the bacterial cell or interact with specific enzymes.

For anticancer activity , the compound could potentially interact with a variety of targets known to be dysregulated in cancer cells. These may include protein kinases, which are crucial regulators of cell signaling pathways, or enzymes involved in DNA replication and repair. The chlorinated phenyl ring is a feature found in some kinase inhibitors, suggesting that this compound could function in a similar capacity. Further research, including affinity chromatography and proteomic approaches, is necessary to isolate and validate specific binding partners.

Cellular Pathway Modulation Studies

The downstream effects of the interaction of this compound with its molecular targets would be the modulation of cellular pathways. Understanding these modulations is key to elucidating the compound's mechanism of action.

Should the compound exhibit antimicrobial effects , studies would focus on its impact on pathways essential for bacterial survival, such as those involved in cell wall synthesis, protein synthesis, or nucleic acid replication. Assays measuring the inhibition of these processes in the presence of the compound would provide insight into its mechanism.

In the realm of anticancer research , investigations would explore the compound's influence on hallmark cancer pathways. This would involve examining its effects on cell proliferation, apoptosis (programmed cell death), angiogenesis (the formation of new blood vessels), and metastasis (the spread of cancer cells). Techniques such as Western blotting to detect changes in key signaling proteins, and cell-based assays to measure apoptosis and cell cycle progression, would be instrumental in these studies. For example, if the compound were to target a specific kinase, researchers would expect to see a decrease in the phosphorylation of that kinase's downstream substrates.

Role as Chemical Probes for Biological Systems

Beyond its potential therapeutic applications, this compound could serve as a valuable chemical probe for studying biological systems. A chemical probe is a small molecule that is used to study and manipulate a biological process or target.

Applications in Materials Science and Advanced Chemistry

Potential in High-Performance Materials Development

The development of high-performance materials often relies on monomers and additives that can impart desirable properties such as high thermal stability, flame retardancy, and specific mechanical characteristics. The aromatic and heterocyclic rings in 4-Chloro-3-(pyridin-2-yl)phenol, along with the presence of a chlorine atom, theoretically position it as a candidate for such applications. The pyridine (B92270) and phenol (B47542) moieties could contribute to polymer backbone rigidity and intermolecular interactions, while the chlorine atom might enhance flame retardant properties. Despite this theoretical potential, there is a lack of published research specifically investigating the role of this compound in the development of high-performance materials.

Integration into Polymer Matrices for Enhanced Properties

Exploration as Ligands in Coordination Chemistry

The pyridine nitrogen and the phenolic oxygen of this compound provide potential coordination sites for metal ions, making it a candidate for use as a ligand in coordination chemistry. The formation of metal complexes can lead to materials with interesting catalytic, magnetic, or optical properties.

The nitrogen atom of the pyridine ring and the oxygen atom of the phenol group can act as a bidentate chelate, forming stable complexes with various transition metals, including copper. The synthesis of such complexes is a fundamental step toward exploring their potential applications. While the synthesis of copper complexes with various pyridine and phenol-containing ligands is a well-established area of research, specific reports on the synthesis and characterization of copper complexes with this compound as the ligand are not prominent in the available literature.

Understanding the nature of the metal-ligand bond and the stability of the resulting complexes is crucial for their application. Techniques such as UV-Vis spectroscopy, X-ray crystallography, and potentiometric titrations are typically employed for these studies. Data on the stability constants and detailed structural analysis of metal complexes of this compound are not currently documented in depth.

Metal complexes derived from pyridinyl-phenol ligands are often investigated for their catalytic activity in various organic transformations. The electronic and steric environment provided by the ligand can significantly influence the catalytic performance of the metal center. Although related compounds have shown catalytic promise, there is a lack of specific research demonstrating the catalytic applications of metal complexes derived from this compound.

Development of Sensors and Recognition Agents (e.g., Anion Sensing)

The structure of this compound, with its hydrogen bond donor (phenol) and acceptor (pyridine) sites, suggests its potential use in the development of chemical sensors. The interaction of the phenolic proton or the pyridine nitrogen with specific analytes, such as anions, could lead to a detectable signal change (e.g., colorimetric or fluorescent). While the design of anion sensors is an active area of research, specific studies employing this compound for this purpose have not been widely published.

Electronic and Optical Properties for Optoelectronic Materials (e.g., NLO applications)

Currently, there is a notable absence of specific research findings in publicly available scientific literature concerning the electronic and optical properties of This compound for applications in optoelectronic materials, including nonlinear optical (NLO) applications. Extensive searches for experimental or computational data on this particular compound have not yielded specific information regarding its hyperpolarizability, absorption and emission characteristics, or other relevant optical parameters.

While research exists on related classes of compounds, such as other substituted phenols, pyridyl derivatives, and chlorinated aromatic systems, direct extrapolation of their properties to This compound would be speculative and not scientifically rigorous. The unique combination of the chloro, pyridinyl, and phenolic functional groups in a specific isomeric arrangement dictates its electronic structure and, consequently, its optical behavior. Without dedicated studies on this molecule, a detailed analysis of its potential for NLO applications remains unelucidated.

The field of materials science continues to explore novel organic chromophores for optoelectronics. The investigation into the properties of This compound would require targeted synthesis and characterization, employing techniques such as UV-Vis-NIR spectroscopy, Z-scan measurements, and computational modeling (e.g., Density Functional Theory calculations) to determine its linear and nonlinear optical coefficients. Such studies would be essential to ascertain its viability for use in advanced materials and devices.

Given the lack of specific data, a data table for its electronic and optical properties cannot be generated at this time.

Future Research Trajectories and Interdisciplinary Perspectives

Design and Synthesis of Novel Derivatives with Tuned Properties

The structural framework of 4-Chloro-3-(pyridin-2-yl)phenol offers a versatile platform for the design and synthesis of new derivatives with finely tuned properties. Future research will likely focus on systematic modifications of the core structure to enhance or introduce specific functionalities. Key areas of exploration include:

Substitution on the Phenolic and Pyridinyl Rings: Introducing a variety of electron-donating or electron-withdrawing groups at different positions on both the phenol (B47542) and pyridine (B92270) rings can significantly alter the electronic properties, lipophilicity, and steric hindrance of the molecule. This, in turn, can influence its biological activity and material characteristics.

Bioisosteric Replacement: The strategic replacement of the chloro or hydroxyl groups with other functional moieties (e.g., fluoro, bromo, methoxy, or amino groups) can lead to derivatives with improved metabolic stability, binding affinity to biological targets, or altered photophysical properties.

Elaboration of the Core Structure: The synthesis of more complex molecules by building upon the this compound scaffold, such as the creation of fused heterocyclic systems or the attachment of linker groups for conjugation to other molecules, opens up avenues for developing targeted therapeutic agents or functional materials.

The synthesis of these novel derivatives will necessitate the development and application of advanced synthetic methodologies. Modern cross-coupling reactions, C-H activation techniques, and flow chemistry approaches are expected to play a pivotal role in the efficient and controlled construction of these new molecular entities. The design of these derivatives is often guided by computational modeling to predict their properties and potential activities before their actual synthesis. nih.govrsc.orgnih.govnih.gov

Advanced Mechanistic Investigations at the Molecular Level

A deeper understanding of the mechanisms of action of this compound and its derivatives at the molecular level is crucial for their rational design and application. Future research in this area will likely involve a combination of experimental and computational techniques to elucidate:

Binding Interactions: For derivatives with potential medicinal applications, detailed studies using techniques like X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and isothermal titration calorimetry (ITC) can reveal the precise binding modes and affinities with target proteins. nih.gov

Reaction Mechanisms: In the context of its use as a chemical intermediate or in materials science, investigating the reaction pathways and kinetics will be essential for optimizing reaction conditions and controlling product formation.

Photophysical Processes: For applications in areas like organic light-emitting diodes (OLEDs) or sensors, a thorough investigation of the excited-state dynamics, including fluorescence, phosphorescence, and energy transfer processes, will be critical.

These advanced mechanistic studies will provide invaluable insights that can guide the further optimization of the molecular structure for specific applications.

Integration with Artificial Intelligence and Machine Learning for Drug Discovery and Material Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the process of drug discovery and material design. researchgate.netnih.gov For this compound and its derivatives, these computational tools can be leveraged in several ways:

Predictive Modeling: AI/ML algorithms can be trained on existing data to build models that predict the biological activity, toxicity, and physicochemical properties of novel derivatives, thereby accelerating the screening process and reducing the need for extensive experimental work. mdpi.comcrimsonpublishers.com These models can analyze vast datasets of chemical structures and their associated properties to identify patterns that are not readily apparent to human researchers. researchgate.net

De Novo Design: Generative models can design entirely new molecules with desired properties based on the this compound scaffold. researchgate.net This allows for the exploration of a much larger chemical space than would be possible through traditional synthetic approaches.

Retrosynthetic Analysis: AI tools can assist in planning the most efficient synthetic routes for novel derivatives, saving time and resources in the laboratory. researchgate.net

The synergy between computational and experimental approaches will be key to unlocking the full potential of this class of compounds. nih.gov

Exploration of New Synthetic Methodologies and Sustainable Production

The development of efficient, cost-effective, and environmentally friendly synthetic methods is a critical aspect of modern chemical research. For this compound, future efforts will likely focus on:

Greener Synthetic Routes: Exploring the use of less hazardous reagents, alternative solvents, and catalyst systems that are more sustainable and have a lower environmental impact.

Flow Chemistry: The implementation of continuous flow processes can offer advantages in terms of safety, scalability, and process control, leading to more efficient and reproducible production.

Biocatalysis: The use of enzymes as catalysts in the synthesis of this compound and its derivatives can provide high selectivity and operate under mild reaction conditions, contributing to a more sustainable manufacturing process.

These advancements in synthetic methodology will be crucial for making this compound and its derivatives more accessible for research and potential commercial applications.

Expanding Applications in Emerging Fields

While this compound and its analogues have shown promise in established areas, future research will undoubtedly explore their potential in a variety of emerging fields:

Chemical Biology: Derivatives of this compound could be developed as chemical probes to study biological processes, visualize cellular components, or modulate the activity of specific enzymes or receptors.

Supramolecular Chemistry: The ability of the pyridinyl and phenolic moieties to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes this scaffold an interesting building block for the construction of self-assembling supramolecular structures with unique functions.

Smart Materials: Incorporation of the this compound unit into polymers or other materials could lead to the development of "smart" materials that respond to external stimuli such as light, pH, or the presence of specific analytes.

The interdisciplinary nature of these emerging fields will require collaboration between chemists, biologists, materials scientists, and engineers to fully realize the potential of this versatile chemical entity.

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